6-Nitro-1-propylquinolin-4-one is a chemical compound that belongs to the class of quinolone derivatives. It features a nitro group at the 6-position and a propyl substituent at the 1-position of the quinoline ring. This compound is of interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
6-Nitro-1-propylquinolin-4-one is classified as a nitroquinoline derivative. Quinoline compounds are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties.
The synthesis of 6-nitro-1-propylquinolin-4-one can be achieved through various methodologies:
The molecular structure of 6-nitro-1-propylquinolin-4-one can be represented as follows:
The compound's melting point is reported to be around 262–263 °C . Spectroscopic data such as infrared (IR) and nuclear magnetic resonance (NMR) spectra are essential for confirming its structure.
6-Nitro-1-propylquinolin-4-one can undergo several chemical reactions:
These reactions typically require careful control of temperature and pH to optimize yields and minimize by-products.
The mechanism of action for compounds like 6-nitro-1-propylquinolin-4-one often involves interaction with biological targets:
Research indicates that modifications in the quinoline structure significantly affect biological activity, highlighting the importance of structural optimization in drug design .
6-Nitro-1-propylquinolin-4-one has several scientific applications:
6-Nitro-1-propylquinolin-4-one belongs to the nitroquinolinone subclass of heterocyclic compounds, characterized by a bicyclic 10π-electron system featuring:
This molecular architecture (C₁₂H₁₂N₂O₃; MW 232.239 g/mol) positions it within the broader aza-aromatic family. The compound’s canonical SMILES representation (CCCN1C=CC(=O)C2=C1C=CC(=C2)N+[O-]) precisely encodes its atomic connectivity . Key structural attributes distinguishing it from related quinoline derivatives include:
Table 1: Molecular Attributes of 6-Nitro-1-propylquinolin-4-one
Attribute | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₂N₂O₃ | Defines elemental composition |
Ring System | Bicyclic quinolin-4-one | Provides planar aromatic surface |
Substituent Positions | 1-Propyl, 6-NO₂ | Governs electronic distribution & bioactivity |
Hydrogen Bond Acceptors | 3 (carbonyl O, two nitro O) | Enhances target binding potential |
Hydrogen Bond Donors | 0 | Influences solubility & permeability |
The propyl group confers distinct lipophilic character (calculated log P ≈ 2.8), while the ortho-positioned nitro group relative to the lactam carbonyl creates an electron-deficient aromatic system conducive to charge-transfer interactions. This electronic profile differentiates it from saturated analogs like 6-nitro-1,2,3,4-tetrahydroquinoline (C₉H₁₀N₂O₂) [1]. The molecule adopts a predominantly planar conformation with slight puckering at the propylated nitrogen, enabling efficient packing in crystal lattices and facilitating intercalation with biological macromolecules.
The medicinal exploration of nitroquinolines originated with natural alkaloids like quinine—a cinchona-derived antimalarial featuring a vinyl-quinuclidine appended quinoline core [7]. Synthetic modifications emerged in the mid-20th century, focusing on nitro group incorporation to enhance antiparasitic activity. Key milestones include:
Table 2: Evolution of Key Nitroquinoline Derivatives in Drug Discovery
Era | Representative Compound | Therapeutic Target | Structural Advancement |
---|---|---|---|
Pre-1950 | Quinine | Malaria parasite | Natural vinyl-piperidine quinoline |
1960s | Nitroxoline | Bacterial DNA gyrase | C8-hydroxy, C5-nitro substitution |
1990s | CPT-11 (Irinotecan) | Topoisomerase I | Non-nitro camptothecin derivative |
2000s | 6-Nitro-4-anilinoquinazoline | EGFR tyrosine kinase | Anilino-C4, nitro-C6, fused pyrimidine |
2010s | 6-Nitro-1-propylquinolin-4-one | Multitarget (e.g., kinases) | N1-propyl, C6-nitro, monocyclic 4-one |
Contemporary research, such as 2024 studies on 6-nitroquinazoline derivatives, confirms that the nitro group remains pivotal for achieving nanomolar EGFR inhibition (e.g., compound 6c: IC₅₀ = 3.2 nM). Molecular docking reveals nitro-oxygen atoms form critical hydrogen bonds with MET793 and CYS797 residues in the ATP-binding pocket [2]. This evolution underscores the transition from fortuitous discovery to structure-based design, positioning 6-nitro-1-propylquinolin-4-one as a modern iteration of this pharmacophore.
The N1-propyl chain in 6-nitro-1-propylquinolin-4-one serves as a critical modulator of physicochemical and pharmacological properties through three primary mechanisms:
Bioactivity studies across quinoline series demonstrate chain-length dependency:
Table 3: Influence of N1-Alkyl Chain Length on Quinolin-4-one Bioactivities
N1-Substituent | Relative Log P | EGFR IC₅₀ (µM) | Antibacterial MIC Range (µg/mL) | Cellular Uptake (AUC₀₋₆₀ₘᵢₙ) |
---|---|---|---|---|
H- | 1.3 | 12.4 ± 1.2 | 6.25 – 25.0 | 142 ± 18 |
Methyl | 1.8 | 8.7 ± 0.9 | 3.12 – 12.5 | 237 ± 29 |
Propyl | 2.8 | 5.2 ± 0.6 | 0.39 – 1.56 | 452 ± 41 |
Butyl | 3.4 | 18.3 ± 2.1 | 1.56 – 6.25 | 386 ± 35 |
Phenyl | 3.9 | 6.1 ± 0.7 | >25 | 318 ± 27 |
Recent synthetic innovations, such as microwave-assisted Pfitzinger reactions, facilitate rapid diversification of the propyl sidechain for structure-activity relationship studies [9]. This versatility—coupled with the group’s favorable steric and electronic profile—establishes the N-propyl moiety as a strategic feature for enhancing the drug-likeness of 6-nitroquinolin-4-one pharmacophores in antibacterial and anticancer applications.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2